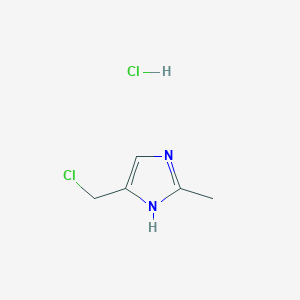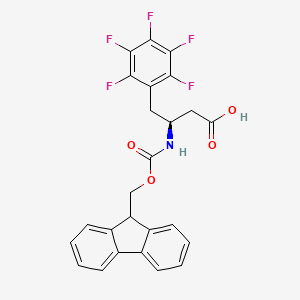![molecular formula C25H21ClN4OS B2609246 2-(3-CHLOROPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE CAS No. 1207043-16-0](/img/structure/B2609246.png)
2-(3-CHLOROPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyrazine ring, an oxazole ring, and a thioether linkage. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxazole ring might undergo reactions at the nitrogen or oxygen atoms, while the thioether could potentially be oxidized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxazole ring and the potentially charged pyrazolo[1,5-a]pyrazine ring could increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of complex heterocyclic compounds, including various pyrazole, pyrazoline, and oxazole derivatives, have been extensively studied. These studies often focus on crystalline structure determination through techniques such as single crystal diffraction, highlighting the importance of understanding the molecular geometry and electronic structure for potential applications in materials science and pharmaceuticals (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antibacterial and Antifungal Activities
Novel heterocyclic compounds containing various functional moieties have been synthesized and evaluated for their antibacterial and antifungal activities. These activities are crucial for the development of new therapeutic agents against resistant microbial strains. Compounds with a sulfonamido moiety, for instance, have shown high activities, demonstrating the potential for these molecules in antibacterial and antifungal applications (Azab, Youssef, & El‐Bordany, 2013).
Antimicrobial and Anti-inflammatory Agents
The synthesis of new pyrazole, isoxazole, and benzodiazepine derivatives bearing aryl sulfonate moieties has been explored for their potential as antimicrobial and anti-inflammatory agents. Such research underscores the dual functional potential of these compounds in treating conditions that require both anti-inflammatory and antimicrobial actions (Kendre, Landge, & Bhusare, 2015).
Synthesis of Biologically Active Derivatives
Research into the synthesis of biologically active derivatives, such as 3-phenyl-1H-pyrazole and its derivatives, demonstrates the broad interest in leveraging these compounds for the development of new pharmaceuticals. These studies often involve optimizing synthetic routes to improve yields and reduce environmental impact, which is crucial for the scalable production of potential drug candidates (Liu, Xu, & Xiong, 2017).
Anticancer Activity
The exploration of new pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity represents a critical area of research. Such studies provide insights into the molecular mechanisms of action of these compounds and their potential efficacy against specific cancer cell lines, contributing to the ongoing search for more effective cancer therapies (Abdellatif et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4OS/c1-15-7-8-16(2)20(11-15)21-13-23-25(27-9-10-30(23)29-21)32-14-22-17(3)31-24(28-22)18-5-4-6-19(26)12-18/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSIKPUXANVCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide](/img/structure/B2609166.png)
![Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate](/img/structure/B2609168.png)
![2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2609171.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2609172.png)
![methyl 2-[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate](/img/structure/B2609173.png)

![N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609175.png)
![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B2609177.png)
![methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate](/img/structure/B2609178.png)


![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2609184.png)

